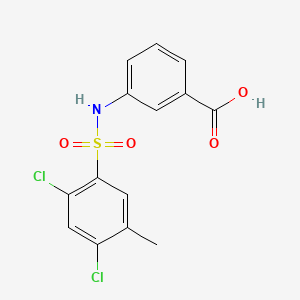

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-8-5-13(12(16)7-11(8)15)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMZRKVIIMHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 2,4-dichloro-5-methylbenzene derivatives. As described in patent CN101066943A, chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent. The reaction proceeds under controlled temperatures (135–140°C) in the presence of a sulfuric acid catalyst, yielding 2,4-dichloro-5-methylbenzenesulfonyl chloride after ice-water quenching and filtration.

Key Reaction Parameters:

Amidation with 3-Aminobenzoic Acid

The sulfonamide bond is formed via nucleophilic substitution, where the amine group of 3-aminobenzoic acid attacks the electrophilic sulfur in the sulfonyl chloride. Patent WO2019004421A1 outlines amidation protocols using inert solvents (e.g., tetrahydrofuran or acetonitrile) and bases (e.g., triethylamine) to neutralize HCl byproducts. The reaction typically achieves yields >85% under ambient conditions.

Optimization Insights:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve reagent solubility.

-

Stoichiometry: A 1:1.2 molar ratio (sulfonyl chloride:amine) minimizes unreacted starting material.

Detailed Preparation Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

-

Reaction Setup: Combine 2,4-dichloro-5-methylbenzene (1 mol) with chlorosulfonic acid (4–10 mol) and sulfuric acid (0.7–1.0 mol) in a reflux apparatus.

-

Quenching: Pour the reaction mixture into ice-water (≤2°C) to precipitate the sulfonyl chloride.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Step 2: Amidation with 3-Aminobenzoic Acid

-

Mixing: Dissolve 2,4-dichloro-5-methylbenzenesulfonyl chloride (1 mol) and 3-aminobenzoic acid (1.2 mol) in THF.

-

Base Addition: Add triethylamine (1.5 mol) dropwise to neutralize HCl.

-

Workup: Concentrate under reduced pressure, then recrystallize from ethanol/water.

Analytical Characterization

Post-synthesis validation ensures product integrity:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99% (area normalization) |

| Melting Point | Differential Scanning Calorimetry | 232–234°C |

| Structural Confirmation | NMR (¹H, ¹³C), IR | Matches reference spectra |

Industrial-Scale Considerations

Cost Efficiency

-

Raw Material Savings: Using 2,4-dichloro-5-methylbenzene instead of benzoic acid derivatives reduces costs by ~40%.

-

Solvent Recovery: Ethanol recrystallization permits >90% solvent reuse.

Challenges and Innovations

Limitations of Current Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can modify the aromatic rings or the sulfonamide group.

Reduction: This can lead to the formation of amines or other reduced derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or nitro compounds, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antibacterial Activity : 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid exhibits moderate antibacterial activity against various pathogens by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase. This mechanism is crucial for developing new antibacterial agents to combat resistant strains.

- Drug Development : The compound's derivatives have shown potential in drug development, particularly as candidates for treating infections caused by Gram-positive bacteria. Studies have indicated that modifications to the sulfonamide group can enhance efficacy and reduce toxicity .

Agricultural Applications

- Herbicide Development : Research indicates that compounds similar to this compound can be utilized in developing herbicides due to their ability to inhibit specific metabolic pathways in plants. This application is particularly relevant in managing weed resistance in agricultural settings.

Materials Science

- Specialty Chemicals : The compound serves as an intermediate in synthesizing specialty chemicals and polymers with unique properties. Its sulfonamide group allows for the modification of materials to enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis, making it a potential antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid

- Structure : The sulfonamide group is replaced by a diethylsulfamoyl moiety.

- Key Differences: The diethylamino group increases lipophilicity compared to the aromatic 2,4-dichloro-5-methylbenzenesulfonamido group. Reduced steric hindrance from the aliphatic substituents may enhance solubility but decrease target-binding specificity.

- Implications : Diethylsulfamoyl derivatives are often explored for diuretic or carbonic anhydrase inhibitory activity, whereas the aromatic sulfonamide in the target compound may favor interactions with bacterial enzymes or kinases .

3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid (Bumetanide)

- Structure: Features a sulfamoyl group at the 5-position and a phenoxy group at the 4-position.

- The target compound’s dichloro-methyl substitution may confer greater metabolic stability compared to Bumetanide’s nitro and amino groups.

3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic Acid

- Structure : Contains a nitro group at the 5-position and a sulfamoyl group at the 3-position.

- Key Differences :

- The nitro group is strongly electron-withdrawing, increasing benzoic acid acidity (pKa ~1.5–2.0) compared to the target compound’s electron-donating methyl group (pKa ~4.2–4.5).

- Nitro groups often confer mutagenicity, limiting therapeutic use, whereas methyl groups improve pharmacokinetic profiles.

- Implications : Nitro-substituted analogs are typically intermediates in explosive or dye synthesis, while the target compound’s methyl group aligns with safer drug design .

5-Methyl-2-(methylsulfonamido)benzoic Acid

- Structure : Substituted with methylsulfonamido at the 2-position and methyl at the 5-position.

- Positional isomerism (2- vs. 3-sulfonamido) alters spatial orientation, affecting interactions with biological targets.

- Implications: Methylsulfonamido derivatives are common in nonsteroidal anti-inflammatory drugs (NSAIDs), whereas the target compound’s dichloro-methylbenzenesulfonamido group may target microbial enzymes .

2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic Acid

- Structure : Dichlorophenyl group attached via sulfamoyl at the 5-position.

- Key Differences: Dichloro substitution on the phenyl ring versus the benzenesulfonamide ring alters electronic distribution. Methylsulfamoyl vs.

- Implications : Dichlorophenyl-sulfamoyl derivatives may exhibit herbicidal activity, while the target compound’s substitution pattern is optimized for enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups: The methyl group in the target compound enhances antitubercular activity by stabilizing enzyme interactions, as seen in 4-aminobenzamido derivatives .

- Halogen Effects : Dichloro substitution increases lipophilicity and membrane permeability, critical for antimicrobial activity.

- Sulfonamide Position : 3-Substitution optimizes spatial alignment with bacterial dihydrofolate reductase (DHFR) compared to 2- or 5-substituted analogs .

Biologische Aktivität

3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and enzyme inhibition. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including anti-inflammatory and antidiabetic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 360.2 g/mol

This compound features a sulfonamide group attached to a benzoic acid moiety, which is crucial for its biological activity.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of various derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid. These compounds have been evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase , which play significant roles in glucose metabolism.

- Enzyme Inhibition Studies :

- In a study, several derivatives were synthesized and tested for their inhibitory activity against α-glucosidase and α-amylase. Notably, one derivative exhibited a threefold increase in α-amylase inhibition compared to the standard drug acarbose, while another showed five times greater inhibition against α-glucosidase .

- The molecular docking studies indicated that these compounds interact with the active sites of these enzymes through hydrogen bonding and π interactions, suggesting a mechanism of action that could lead to effective blood sugar regulation.

Anti-inflammatory Effects

The sulfonamide class is also known for its anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, particularly through the activation of transcription factors like NF-κB .

Case Study 1: Inhibition of Carbohydrate Hydrolyzing Enzymes

A comprehensive study synthesized various derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid and assessed their enzyme inhibition capabilities. The results indicated that certain modifications led to enhanced inhibitory effects on both α-glucosidase and α-amylase, supporting the hypothesis that structural variations can significantly impact biological activity .

Case Study 2: Molecular Docking Analysis

Molecular docking studies were performed on selected compounds to predict their binding affinities to target enzymes. The docking results revealed strong interactions with the active sites of α-glucosidase and α-amylase, further corroborating the experimental findings regarding enzyme inhibition .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity | Details |

|---|---|

| Antidiabetic | Inhibits α-glucosidase and α-amylase; potential for managing postprandial hyperglycemia. |

| Anti-inflammatory | Modulates NF-κB pathway; potential therapeutic applications in inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-Dichloro-5-methylbenzenesulfonamido)benzoic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzoic acid precursor with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key considerations include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of the benzoic acid derivative to the sulfonyl chloride to avoid side reactions (e.g., disubstitution).

- Temperature control : Reactions are best performed at 0–5°C initially, followed by gradual warming to room temperature to minimize hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d to identify aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ ~10.5 ppm), and methyl groups (δ 2.3–2.5 ppm). -NMR may detect halogen interactions if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms the molecular ion [M-H] and fragments (e.g., loss of COOH or sulfonamide groups) .

- IR Spectroscopy : Look for sulfonamide S=O stretching (~1350 cm and 1150 cm) and carboxylic acid O-H stretching (~2500–3000 cm) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes like carbonic anhydrases or kinases, as sulfonamides are known inhibitors. Use fluorescence-based assays (e.g., dansylamide displacement for carbonic anhydrase) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle).

- Cytotoxicity : Pair activity assays with MTT or resazurin-based viability tests in mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can contradictory results in biological activity across assays be systematically resolved?

- Methodological Answer :

- Assay Validation : Confirm assay reproducibility using standardized protocols (e.g., NIH Assay Guidance Manual). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Solubility Analysis : Poor solubility in aqueous buffers (common for benzoic acid derivatives) can skew IC values. Use DLS or nephelometry to quantify aggregation and adjust assays with co-solvents (e.g., <1% DMSO) .

- Metabolite Screening : LC-MS/MS can identify if the compound is metabolized to inactive/by toxic species in cell-based assays .

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model reaction pathways, focusing on sulfonamide group activation energies. Transition state analysis identifies feasible mechanisms (e.g., electrophilic substitution at the benzoic acid ring) .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts (e.g., Pd for cross-couplings) or solvent systems. Tools like ICReDD’s reaction path search integrate experimental and computational data to narrow conditions .

Q. How can Design of Experiments (DoE) optimize reaction yields and reduce resource use?

- Methodological Answer :

- Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent polarity, catalyst loading) with minimal runs. Prioritize factors with Pareto charts .

- Response Surface Methodology (RSM) : Apply a Central Composite Design to model non-linear relationships. For example, optimize sulfonylation yield by correlating temperature (20–60°C) and solvent polarity (THF vs. DMF) .

- Validation : Confirm predicted optimal conditions with triplicate runs. Use ANOVA to assess model significance (p < 0.05) .

Q. What strategies validate the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS and identify breakdown products (e.g., hydrolysis of sulfonamide to sulfonic acid) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months. Use Arrhenius kinetics to extrapolate shelf-life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.